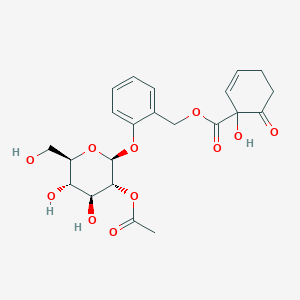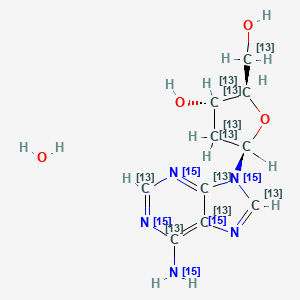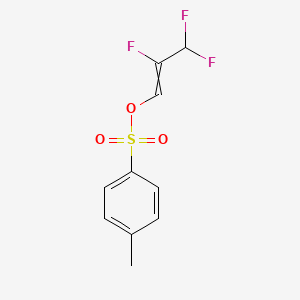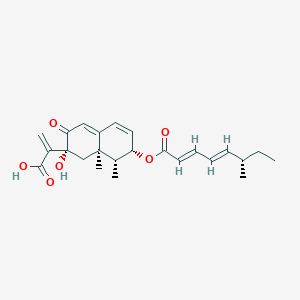
2'-Acetylsalicortin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Acetylsalicortin is a bioactive phytochemical compound isolated from the twigs of Salix pseudolasiogyne, a species of willow tree. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-adipogenic effects, which make it a promising candidate for obesity treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’-Acetylsalicortin typically involves the extraction of ethanol (EtOH) extracts from Salix pseudolasiogyne twigs. The extracts are then subjected to liquid chromatography–mass spectrometry (LC/MS) for separation and identification . The structures of the isolates are confirmed using nuclear magnetic resonance (NMR) spectroscopy and LC/MS analysis .
Industrial Production Methods: While specific industrial production methods for 2’-Acetylsalicortin are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques is crucial for obtaining high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2’-Acetylsalicortin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions include various acetylated and hydroxylated derivatives of salicortin, which exhibit different levels of bioactivity and therapeutic potential .
Scientific Research Applications
2’-Acetylsalicortin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of salicylates and their derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The anti-adipogenic mechanism of 2’-Acetylsalicortin is mediated through the down-regulation of CCAAT/enhancer-binding protein alpha (C/EBPα) and sterol regulatory element-binding protein 1c (SREBP1c) dependent pathways . By inhibiting these transcription factors, 2’-Acetylsalicortin effectively suppresses lipid accumulation and adipocyte differentiation, making it a potential therapeutic agent against obesity .
Comparison with Similar Compounds
Salicortin: Another salicylate derivative with similar anti-adipogenic properties.
Oregonin: A compound isolated alongside 2’-Acetylsalicortin from Salix pseudolasiogyne twigs.
Lasiandrin: A salicinoid with an additional hydroxycyclohexen-on-oyl (HCH) moiety.
Uniqueness: 2’-Acetylsalicortin stands out due to its potent anti-adipogenic effects and its ability to significantly suppress lipid accumulation at relatively low concentrations . Its unique structure and bioactivity make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26O11 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C22H26O11/c1-12(24)31-19-18(27)17(26)15(10-23)33-20(19)32-14-7-3-2-6-13(14)11-30-21(28)22(29)9-5-4-8-16(22)25/h2-3,5-7,9,15,17-20,23,26-27,29H,4,8,10-11H2,1H3/t15-,17-,18+,19-,20-,22?/m1/s1 |
InChI Key |
IUXQFJTWMSIYNY-HPSGFCEASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)

![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)


![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)


methanone](/img/structure/B14081885.png)

